molecular formula C20H21NO3S B2675906 N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2309605-89-6

N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2675906
CAS No.: 2309605-89-6
M. Wt: 355.45
InChI Key: YAJFUMBRFMFUDL-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C20H21NO3S and its molecular weight is 355.45. The purity is usually 95%.
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Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopentane core with substituents that include furan and thiophene groups. Its molecular formula is C16H17N1O1S1C_{16}H_{17}N_{1}O_{1}S_{1}, indicating a complex structure that may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The presence of furan and thiophene rings suggests potential interactions with biological membranes and proteins, influencing various cellular pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds. For instance, derivatives of furan and thiophene have shown promising results against various cancer cell lines. In a study evaluating similar compounds, several exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 μM in human cancer cell lines .

CompoundCell LineIC50 (μM)
Furan Derivative AHeLa10
Furan Derivative BMCF-715
Thiophene Derivative CA5498

Antiviral Activity

Compounds structurally similar to this compound have been investigated for antiviral properties. For example, derivatives targeting SARS-CoV-2 main protease showed IC50 values as low as 1.55 μM, indicating strong inhibitory potential . This suggests that the compound may also exhibit antiviral activity, warranting further investigation.

Study 1: Anticancer Efficacy

A study conducted on a series of cyclopentane derivatives demonstrated that modifications in the furan and thiophene substituents significantly affected anticancer activity. One derivative achieved an IC50 of 12 μM against the A549 lung cancer cell line, highlighting the importance of structural optimization .

Study 2: Antiviral Screening

Another investigation focused on the antiviral potential of furan-based compounds against RNA viruses. The study found that specific substitutions enhanced activity against viral proteases, with some compounds exhibiting selectivity indices greater than 10 . This supports the hypothesis that this compound could be an effective antiviral agent.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c22-19(20(9-1-2-10-20)18-8-5-13-25-18)21-14-15(16-6-3-11-23-16)17-7-4-12-24-17/h3-8,11-13,15H,1-2,9-10,14H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJFUMBRFMFUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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